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Compound of Interest

Compound Name: 4-Fluorobenzamide

Cat. No.: B1200420

This guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorobenzamide (C7HsFNO), a key intermediate in pharmaceutical and agrochemical
synthesis.[1][2] The following sections present in-depth Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols
relevant to researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural and electronic properties of 4-Fluorobenzamide have been elucidated using
various spectroscopic techniques. The key quantitative data are summarized in the tables
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for 4-Fluorobenzamide
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Chemical Shift Lo .
Multiplicity Solvent Frequency Assignment
(3) ppm
2 Aromatic
~7.95 Multiplet DMSO-ds 400 MHz Protons (ortho to
C=0)
2 Aromatic
~7.35 Multiplet DMSO-de 400 MHz Protons (ortho to
F)
) 2 Amide Protons
~7.4 (broad s) Singlet (broad) DMSO-ds 400 MHz

(-NH2)

Data sourced from publicly available spectra.[3]

Table 2: 13C NMR Spectroscopic Data for 4-Fluorobenzamide

Chemical Shift (8) ppm Assighment

~166 Carbonyl Carbon (C=0)
~164 (d, J = 250 Hz) C-F Carbon

~131 (d, J=9 Hz) Aromatic CH (ortho to C=0)
~129 Aromatic C (ipso to C=0)
~115 (d, J =22 Hz) Aromatic CH (ortho to F)

Note: The chemical shifts and coupling constants (J) are approximate and can vary slightly
based on the solvent and experimental conditions. Data interpreted from spectral databases.[4]

[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-Fluorobenzamide
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Wavenumber (cm~?) Intensity Assignment
~3400-3200 Strong, Broad N-H Stretch (Amide)
~1660 Strong C=0 Stretch (Amide I)
~1600 Medium C=C Stretch (Aromatic)
~1250 Strong C-F Stretch

~1150 Medium C-N Stretch

Note: The spectrum is typically acquired on a solid sample, often using a KBr pellet or as a thin
film.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Major Fragments in the Electron lonization (EI) Mass Spectrum of 4-
Fluorobenzamide

Mass-to-Charge Ratio

(mi2) Relative Intensity Assignment

m/z

139 High Molecular lon [M]*
| - 2

123 High [M-NHz]*

95 Medium [CeHaF]*

75 Low [CsHaF-H]*

The fragmentation pattern is consistent with the structure of 4-Fluorobenzamide.[4][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

» Weigh approximately 5-25 mg of 4-Fluorobenzamide for *H NMR or 50-100 mg for 13C
NMR.[7]

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean, dry vial.[8][9]

» To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the
solution through a pipette with a small cotton or glass wool plug to remove any particulate
matter into a clean 5 mm NMR tube.[10]

e Cap the NMR tube and label it appropriately.

2.1.2. 'H NMR Data Acquisition

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should
be chosen to achieve an adequate signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

2.1.3. 3C NMR Data Acquisition

Follow the same sample insertion, locking, and shimming procedures as for H NMR.

Use a standard proton-decoupled pulse sequence.[11]
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Set the number of scans to a higher value than for *H NMR to compensate for the lower
natural abundance and sensitivity of the 13C nucleus.

Employ a suitable relaxation delay to ensure accurate integration if quantitative data is
required.[8][11]

Process the data similarly to the *H NMR spectrum, including Fourier transformation,
phasing, and baseline correction.

Reference the spectrum using the solvent peak.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Dissolve a small amount (a few milligrams) of 4-Fluorobenzamide in a volatile solvent like
methylene chloride or acetone.[12]

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate
completely, leaving a thin solid film of the compound on the plate.[12]

Place the salt plate in the sample holder of the FT-IR spectrometer.
Acquire the background spectrum (of the clean, empty sample compartment).

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

Clean the salt plate thoroughly with an appropriate solvent after use.[12]

Mass Spectrometry (Electron lonization - El)

Introduce a small amount of the 4-Fluorobenzamide sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.[13]

The sample is vaporized by heating in the ion source under a high vacuum.[14]
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e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing the ejection of an electron and the formation of a molecular ion (M*).[15][16]

e The excess energy from the ionization process causes the molecular ion to fragment into
smaller, characteristic ions.[14][16]

» The positively charged ions (molecular ion and fragment ions) are accelerated into the mass
analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e The detector records the abundance of each ion, and a mass spectrum is generated, plotting
relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Fluorobenzamide.
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Caption: General workflow for the spectroscopic analysis of 4-Fluorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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